"5-Methoxy-4-methylnicotinic acid" properties
"5-Methoxy-4-methylnicotinic acid" properties
An In-depth Technical Guide to 5-Methoxy-4-methylnicotinic Acid
Abstract
This technical guide provides a comprehensive overview of 5-Methoxy-4-methylnicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and synthetic organic chemistry. As a derivative of nicotinic acid (Vitamin B3), this molecule and its analogues are subjects of ongoing research for novel therapeutic applications. This document details its chemical and physical properties, outlines established and theoretical synthetic pathways, describes methods for its analytical characterization, and discusses its potential biological significance. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of this compound.
Chemical & Physical Properties
5-Methoxy-4-methylnicotinic acid belongs to the class of pyridinecarboxylic acids. The core structure is a pyridine ring substituted with a carboxylic acid group at the 3-position (nicotinic acid), a methyl group at the 4-position, and a methoxy group at the 5-position. The presence of both electron-donating (methyl, methoxy) and electron-withdrawing (carboxylic acid, ring nitrogen) groups imparts a unique electronic character to the molecule, influencing its reactivity, acidity, and biological interactions.
Key physicochemical properties are summarized below. Note that while some data is derived from computational models, it provides a reliable baseline for experimental design.
| Property | Value | Source |
| IUPAC Name | 5-Methoxy-4-methylpyridine-3-carboxylic acid | N/A (Standard Nomenclature) |
| Molecular Formula | C₈H₉NO₃ | Calculated |
| Molecular Weight | 167.16 g/mol | Calculated |
| Canonical SMILES | CC1=C(C(=CN=C1OC)C(=O)O) | N/A (Standard Representation) |
| InChI Key | N/A (Requires specific database entry) | N/A |
| Physical Appearance | Expected to be a solid at room temperature. | Inferred from related compounds[1][2] |
| Solubility | Expected to be slightly soluble in water and soluble in organic solvents like ethanol, methanol, and DMSO. | Inferred from related compounds[2] |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for nicotinic acid derivatives. | Inferred from related compounds |
Synthesis and Manufacturing
The synthesis of substituted nicotinic acids often relies on the oxidation of corresponding methylpyridines or multi-step functional group interconversions on a pre-existing pyridine ring.
Retrosynthetic Analysis
A logical retrosynthetic approach for 5-Methoxy-4-methylnicotinic acid involves the oxidation of a suitable precursor, such as 3,4-dimethyl-5-methoxypyridine. The primary challenge in this approach is the selective oxidation of the methyl group at the 3-position over the one at the 4-position. Alternatively, a multi-step synthesis starting from a more readily available substituted pyridine can be envisioned, where the methoxy and carboxylic acid functionalities are introduced sequentially.
Common Synthetic Pathway: Oxidation of Lutidines
A well-documented method for preparing methylnicotinic acids is the oxidation of lutidines (dimethylpyridines)[3]. For instance, 5-methylnicotinic acid is commonly synthesized by the potassium permanganate (KMnO₄) oxidation of 3,5-lutidine[3]. This strong oxidizing agent can be effective but sometimes suffers from low selectivity and can lead to over-oxidation, producing byproducts like pyridine-dicarboxylic acids[4].
A proposed workflow for the synthesis of 5-Methoxy-4-methylnicotinic acid is illustrated below.
Caption: Proposed synthetic workflow for 5-Methoxy-4-methylnicotinic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative, hypothetical procedure based on established methods for analogous compounds[3][5]. Causality: The choice of potassium permanganate as the oxidant is based on its proven efficacy in oxidizing alkyl side chains on pyridine rings. The reaction is performed in an aqueous medium where the permanganate salt is soluble. The subsequent pH adjustments are critical for isolating the product, as the carboxylic acid's solubility is highly pH-dependent.
Step 1: Oxidation
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 0.1 mol of the precursor, 5-methoxy-3,4-lutidine, in 500 mL of water.
-
Heat the mixture to 80°C with vigorous stirring.
-
Over a period of 4-5 hours, add a solution of 0.25 mol of potassium permanganate in 300 mL of water dropwise via the addition funnel. Rationale: Slow addition is crucial to control the exothermic reaction and prevent over-oxidation.
-
After the addition is complete, maintain the reaction mixture at 80-90°C for an additional 2-3 hours, or until the purple color of the permanganate has disappeared.
Step 2: Work-up and Isolation
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water (2 x 50 mL).
-
Combine the filtrate and washings. If the solution is still colored, add a small amount of sodium bisulfite to decolorize it.
-
Acidify the clear filtrate to a pH of approximately 3-4 with concentrated hydrochloric acid (HCl). Rationale: This protonates the carboxylate, causing the less soluble carboxylic acid to precipitate.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the crude product by vacuum filtration, wash with cold water, and air-dry.
Step 3: Purification (Self-Validation)
-
Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Confirm the identity and purity of the final product using the analytical methods described in the next section (e.g., melting point, NMR, MS).
Spectroscopic and Analytical Characterization
Accurate structural elucidation and purity assessment are critical. A combination of spectroscopic techniques is required for unambiguous characterization[6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons.
-
Aromatic Protons: Two singlets in the aromatic region (δ 7.0-9.0 ppm).
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Methoxy Protons (-OCH₃): A sharp singlet around δ 3.5-4.0 ppm.
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Methyl Protons (-CH₃): A singlet around δ 2.0-2.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR : The carbon NMR spectrum will provide information on the number of unique carbon environments.
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Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
-
Methoxy Carbon (-OCH₃): A signal around δ 50-60 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 15-25 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups[7].
-
O-H Stretch : A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch : A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C-O Stretch : Absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions are expected for the C-O bonds of the carboxylic acid and the methoxy ether, respectively.
-
C=C and C=N Stretches : Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern[8].
-
Molecular Ion (M⁺) : In electron ionization (EI-MS), the molecular ion peak should be observed at an m/z corresponding to the molecular weight (167.16).
-
High-Resolution MS (HRMS) : This technique can confirm the elemental composition (C₈H₉NO₃).
-
Fragmentation : Common fragmentation pathways may include the loss of a methoxy radical (•OCH₃), a hydroxyl radical (•OH), or carbon dioxide (CO₂).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
For quantitative analysis and purity determination, a reverse-phase HPLC method is suitable.
Protocol: HPLC Purity Analysis
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution is often effective.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program : Start with 95% A / 5% B, ramping to 5% A / 95% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate. Rationale: The gradient allows for the elution of both polar and potentially non-polar impurities. Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid is in its protonated form for better peak shape.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set at a wavelength where the pyridine ring shows strong absorbance (e.g., 260-280 nm).
-
Sample Preparation : Dissolve a known quantity of the compound in the mobile phase or a suitable solvent like methanol to a concentration of ~1 mg/mL.
-
Validation : The method should be validated for linearity, accuracy, and precision as per standard guidelines[9].
Biological Activity and Applications
Nicotinic acid and its derivatives are known for their diverse biological activities. While specific research on 5-Methoxy-4-methylnicotinic acid is limited, its structural features suggest several potential areas of pharmacological interest.
Context within Nicotinic Acid Research
Nicotinic acid itself is a well-known lipid-lowering agent. Research has expanded to explore derivatives for applications including anti-inflammatory, enzyme inhibition, and cardiovascular disease treatments. The introduction of substituents like methoxy and methyl groups can fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity.
Potential as an Enzyme Inhibitor
The pyridine carboxylic acid scaffold is a common motif in the design of enzyme inhibitors. The specific substitution pattern of 5-Methoxy-4-methylnicotinic acid could make it a candidate for inhibiting various enzymes, and it could serve as a valuable building block for creating more complex inhibitors.
Role in Drug Development
This compound is primarily valuable as a synthetic intermediate. For example, 5-methylnicotinic acid is a key intermediate in the synthesis of the antihistamine drug Rupatadine[4]. Similarly, 5-Methoxy-4-methylnicotinic acid can serve as a precursor for constructing more complex molecules in the pharmaceutical and agrochemical industries[10]. The functional groups (carboxylic acid, methoxy group) provide reactive handles for further chemical modification.
Caption: Potential applications and biological activities of the title compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Methoxy-4-methylnicotinic acid is not widely available, data from closely related compounds like 5-methylnicotinic acid and other substituted carboxylic acids provide a strong basis for safe handling procedures[1][11][12].
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[11].
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing[13]. Wash hands thoroughly after handling[11].
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place[1]. Keep away from strong oxidizing agents, strong acids, and strong bases, which are generally incompatible with such compounds[1].
-
First Aid :
-
Eyes : In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention[1].
-
Skin : Wash off with soap and plenty of water. If irritation persists, seek medical advice[1].
-
Inhalation : Move the person to fresh air. If breathing is difficult, get medical attention.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention.
-
Conclusion
5-Methoxy-4-methylnicotinic acid is a compound with significant potential, primarily as a versatile building block in synthetic chemistry. Its relationship to biologically active nicotinic acid derivatives suggests it may possess interesting pharmacological properties worthy of investigation. This guide has provided a foundational understanding of its properties, synthesis, and analysis, offering a robust starting point for researchers. The detailed protocols and causal explanations are designed to empower scientists to confidently incorporate this molecule into their research and development programs, paving the way for new discoveries in medicine and materials science.
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